Daphniphylline Daphniphylline Daphniphylline belongs to the class of organic compounds known as daphniphylline-type alkaloids. These are alkaloids (or derivatives thereof) from the genus Daphniphyllum, possessing 22 carbon polycyclic fused ring systems with or without the C8 side chain. The C8 unit consists of 6-oxabicyclo[3. 2. 1]octane or 2, 8-dioxabicyclo[3. 2. 1]octane. Daphniphylline is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, daphniphylline is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 15007-67-7
VCID: VC20939372
InChI: InChI=1S/C32H49NO5/c1-19(2)22-10-13-29(5)21-9-15-31-12-7-8-24(31)32(29,26(22)33(31)17-21)16-23(37-20(3)34)27(35)28(4)18-36-30(6)14-11-25(28)38-30/h19,21-26H,7-18H2,1-6H3
SMILES: CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CC(C(=O)C6(COC7(CCC6O7)C)C)OC(=O)C)C
Molecular Formula: C32H49NO5
Molecular Weight: 527.7 g/mol

Daphniphylline

CAS No.: 15007-67-7

Cat. No.: VC20939372

Molecular Formula: C32H49NO5

Molecular Weight: 527.7 g/mol

* For research use only. Not for human or veterinary use.

Daphniphylline - 15007-67-7

Specification

Description Daphniphylline belongs to the class of organic compounds known as daphniphylline-type alkaloids. These are alkaloids (or derivatives thereof) from the genus Daphniphyllum, possessing 22 carbon polycyclic fused ring systems with or without the C8 side chain. The C8 unit consists of 6-oxabicyclo[3. 2. 1]octane or 2, 8-dioxabicyclo[3. 2. 1]octane. Daphniphylline is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, daphniphylline is primarily located in the membrane (predicted from logP).
CAS No. 15007-67-7
Molecular Formula C32H49NO5
Molecular Weight 527.7 g/mol
IUPAC Name [1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate
Standard InChI InChI=1S/C32H49NO5/c1-19(2)22-10-13-29(5)21-9-15-31-12-7-8-24(31)32(29,26(22)33(31)17-21)16-23(37-20(3)34)27(35)28(4)18-36-30(6)14-11-25(28)38-30/h19,21-26H,7-18H2,1-6H3
Standard InChI Key LFLWRPZTBUUBEQ-ZRJLWMKBSA-N
Isomeric SMILES CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@]45CCC[C@H]4[C@]2([C@H]1N5C3)C[C@@H](C(=O)[C@@]6(CO[C@]7(CC[C@@H]6O7)C)C)OC(=O)C)C
SMILES CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CC(C(=O)C6(COC7(CCC6O7)C)C)OC(=O)C)C
Canonical SMILES CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CC(C(=O)C6(COC7(CCC6O7)C)C)OC(=O)C)C

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